
2-Amino-5-methyl-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Amino-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The compound is characterized by the presence of an amino group at the 2nd position and a methyl group at the 5th position on the thiadiazole ring .
Synthesis Analysis
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is a transition-metal-free process compatible with a range of aldehydes . Another method includes the cyclization of thiosemicarbazide on solid-phase organic synthesis, which allows for the creation of a library of 1,3,4-thiadiazole derivatives . Additionally, an environmentally friendly strategy for synthesizing 5-amino-1,2,4-thiadiazoles from isothiocyanates using I2-mediated oxidative C-N and N-S bond formations in water has been reported .
Molecular Structure Analysis
The molecular and crystal structure of 2-amino-1,3,4-thiadiazoles has been extensively studied. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole has also been determined, showing a similar hydrogen-bonding network to its unsubstituted counterpart but with a different packing mode .
Chemical Reactions Analysis
2-Amino-1,3,4-thiadiazoles can undergo various chemical reactions to form different derivatives. Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives have been synthesized, with the structures confirmed by various spectroscopic techniques . The electrochemical oxidative intramolecular N-S bond formation has been utilized to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing broad substrate scope and excellent functional group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-1,3,4-thiadiazoles have been explored through experimental and computational methods. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) . The crystal structure analysis has provided insights into the molecular forces, such as hydrogen bonding and through-conjugation, which influence the packing and stability of these compounds . Additionally, the potential application of these compounds as nonlinear optical (NLO) materials has been suggested due to their observed UV absorption peaks and hyperpolarizability .
Applications De Recherche Scientifique
Dyeing Performance
Field: Textile and Polymer Chemistry Application: The compound is used in the synthesis of acid dyes (AD1 - AD13) for dyeing nylon fabric . Method: The compound is reacted with chloroacetyl chloride and then cyclized with thiourea at reflux temperature in methanol . Results: The synthesized dyes were characterized by their yield, melting point, elemental analysis, UV spectra, IR spectra, and NMR spectra. The dyeing performance on nylon fabric was assessed .
Antifungal Activities
Field: Green and Sustainable Chemistry Application: The compound is used in the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides that exhibit good antifungal activities . Method: The compound is reacted with D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields using a convergent synthetic route . Results: Some of the synthesized compounds showed higher bioactivities against Phytophthora infestans, with EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Anticancer Agents
Field: Medicinal Chemistry Application: The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
Broad Spectrum Biological Activities
Field: Medicinal Chemistry Application: The compound is used in the synthesis of 1,3,4-thiadiazoles that display a broad spectrum of biological activities . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The synthesized compounds have shown anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Pesticide
Field: Agricultural Chemistry Application: The compound has been used as a potential pesticide . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The compound has shown potential as a pesticide .
Antitubercular Agents
Field: Medicinal Chemistry Application: The compound is used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The synthesized compounds have shown potential as antitubercular agents .
Cytotoxic Activities
Field: Medicinal Chemistry Application: The compound is used in the synthesis of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The synthesized compounds have shown good cytotoxic activities .
Antihypertensive Activities
Field: Medicinal Chemistry Application: The compound is used in the synthesis of 1,3,4-thiadiazoles that display antihypertensive activities . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The synthesized compounds have shown antihypertensive activities .
Antimicrobial Agents
Field: Medicinal Chemistry Application: The 1,3,4-thiadiazole moiety, which includes 2-Amino-5-methyl-1,3,4-thiadiazole, has various biological activities including antimicrobial . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Liposolubility Improvement
Field: Medicinal Chemistry Application: The sulfur atom of the thiadiazole ring imparts improved liposolubility . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Synthesis of Substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
Field: Medicinal Chemistry Application: 2-Amino-5-methyl-1,3,4-thiadiazole was used as a reagent in the synthesis of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: The synthesized compounds have shown good cytotoxic activities .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Orientations Futures
The compound has been used in the synthesis of various derivatives with potential biological activities . It has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . The compound has also been used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one . Future research could focus on exploring more potential applications of this compound and its derivatives in various fields.
Propriétés
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-5-methyl-1,3,4-thiadiazole | |
CAS RN |
108-33-8 | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)








